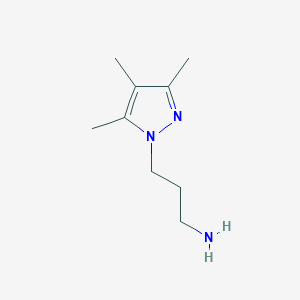

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine

描述

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of three methyl groups attached to the pyrazole ring and a propan-1-amine group at the 3-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 3,4,5-trimethyl-1H-pyrazole with 3-bromopropan-1-amine under basic conditions can yield the desired compound. The reaction typically requires a base such as potassium carbonate and is carried out in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反应分析

Types of Reactions: 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine. Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, derivatives have been synthesized that exhibit significant activity against various cancer cell lines, showcasing the potential for developing novel anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. Research has demonstrated that modifications in the pyrazole structure can enhance its efficacy against specific microbial strains. For example, studies have shown that certain derivatives can effectively inhibit the growth of resistant bacterial strains .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazoles have been associated with the inhibition of pro-inflammatory cytokines and mediators. Experimental models have shown promising results in reducing inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Pyrazole derivatives have been reported to exhibit insecticidal and herbicidal activities. Research into the synthesis of novel pyrazole-based agrochemicals has shown that these compounds can effectively target pests while minimizing harm to non-target organisms .

Plant Growth Regulation

There is emerging evidence suggesting that pyrazole compounds may act as plant growth regulators. Studies indicate that certain pyrazole derivatives can promote root growth and enhance overall plant vigor. This application could lead to improved agricultural yields and sustainability practices by optimizing plant growth under varying environmental conditions .

Synthesis of Functional Materials

In materials science, this compound is being explored for its potential in synthesizing functional materials. The compound can serve as a precursor for creating polymers with specific properties such as thermal stability and mechanical strength. Research into polymer composites incorporating pyrazole derivatives has shown enhanced performance characteristics compared to traditional materials .

Coordination Chemistry

The compound's ability to form coordination complexes with metals opens avenues in coordination chemistry. These complexes can exhibit unique electronic and magnetic properties useful in catalysis and sensor applications. Studies are ongoing to explore how variations in the pyrazole structure influence the stability and reactivity of metal complexes formed with this compound .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Fustero et al., 2011 | Demonstrated significant inhibition of cancer cell proliferation |

| Antimicrobial Properties | Kumar et al., 2016 | Effective against resistant bacterial strains |

| Anti-inflammatory Effects | Steinbach et al., 2000 | Reduced inflammation markers in experimental models |

| Pesticide Development | García-Lozano et al., 1997 | Promising insecticidal activity against agricultural pests |

| Plant Growth Regulation | Asma et al., 2018 | Enhanced root growth and plant vigor |

| Functional Materials | Kiran Kumar et al., 2020 | Improved thermal stability in polymer composites |

作用机制

The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

相似化合物的比较

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine: Similar structure but with two methyl groups instead of three.

3-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine: Contains a single methyl group on the pyrazole ring.

3-(1H-pyrazol-1-yl)propan-1-amine: Lacks methyl groups on the pyrazole ring.

Uniqueness: The presence of three methyl groups in 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and organic synthesis.

生物活性

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine is a pyrazole derivative characterized by a unique structure that includes three methyl groups on the pyrazole ring and a propan-1-amine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C9H17N

- Molecular Weight : 167.25 g/mol

- CAS Number : 69980-77-4

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors. One common method is the reaction of 3,4,5-trimethyl-1H-pyrazole with 3-bromopropan-1-amine under basic conditions, using potassium carbonate as a base in dimethylformamide at elevated temperatures.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various trisubstituted pyrazoles showed promising antibacterial and antifungal activities against several pathogens, including Candida albicans and various bacterial strains . The mechanism of action is believed to involve interference with microbial metabolism.

Anti-inflammatory Effects

Pyrazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines. A notable study reported that certain pyrazole derivatives significantly inhibited tumor cell growth in vitro with IC50 values indicating potent activity .

Case Studies

The biological activity of this compound is thought to be mediated through:

- Inhibition of Enzymatic Activity : Many pyrazoles inhibit enzymes involved in inflammatory pathways.

- Interference with Cellular Metabolism : This compound may disrupt metabolic pathways in microorganisms and cancer cells.

- Receptor Modulation : Potential interactions with specific receptors may lead to altered cellular responses.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as alkylation of pyrazole precursors followed by amination. Key steps include:

- Alkylation : Reacting 3,4,5-trimethylpyrazole with a propyl halide in the presence of a strong base (e.g., NaH or KOtBu) in anhydrous THF or DMF at 50–80°C.

- Amination : Introducing the amine group via reductive amination or nucleophilic substitution, requiring precise pH control and inert atmospheres.

Critical factors include solvent polarity (DMF enhances nucleophilicity), temperature (higher temps accelerate cyclization), and stoichiometry (excess amine improves yield). Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and verify methyl group orientations on the pyrazole ring. For example, methyl protons at C3/C4/C5 appear as distinct singlets in H NMR .

- Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 208.18).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% for biological assays).

- Melting Point Analysis : Consistency with literature values (e.g., 104–107°C) validates crystallinity .

Q. What are the primary research applications of this compound in drug discovery and chemical biology?

- Enzyme Inhibition : The pyrazole core interacts with ATP-binding pockets in kinases, making it a candidate for kinase inhibitor screens.

- Receptor Binding : The amine side chain enables hydrogen bonding with neurotransmitter receptors (e.g., serotonin receptors), suggesting neuropharmacological potential .

- Structural Probes : Used to study protein-ligand interactions via fluorescence tagging or isotopic labeling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent Variation : Replace methyl groups with electron-withdrawing (e.g., CF) or bulky groups (e.g., isopropyl) to modulate steric and electronic effects.

- Side Chain Modifications : Extend the propylamine chain or introduce heteroatoms (e.g., oxygen) to alter solubility and target affinity.

- Analog Synthesis : Compare activity of analogs like 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine (hydrophobic interactions) or 5-(4-isopropylphenyl)-1H-pyrazol-4-amine (differing reactivity) .

Q. How should researchers address contradictions in reported bioactivity data across different assay systems?

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).

- Control Experiments : Test for off-target effects (e.g., cytochrome P450 interactions) and compound stability in assay buffers.

- Data Normalization : Use internal standards (e.g., reference inhibitors) to account for variability in cell viability or enzymatic activity .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and target interactions?

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains or GPCRs, focusing on hydrogen bonds with pyrazole nitrogens and amine groups.

- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories.

- ADMET Prediction : Tools like SwissADME estimate logP (∼2.1) and BBB permeability, guiding lead optimization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

属性

IUPAC Name |

3-(3,4,5-trimethylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUTVJNXEQREHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543991 | |

| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69980-77-4 | |

| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。